![molecular formula C16H16N4O B2593827 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide CAS No. 1788830-95-4](/img/structure/B2593827.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolopyridine core . This core is a key component in the structure of FGFR inhibitors .科学的研究の応用
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating organ development, cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Researchers have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. Among these, compound 4h demonstrated significant FGFR inhibitory activity against FGFR1–4 isoforms (IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro studies revealed that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion .
Blood Glucose Reduction
Compounds derived from this scaffold have shown efficacy in reducing blood glucose levels. These properties make them potentially useful for preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, diabetes associated with obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antileishmanial Activity
Uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). These compounds hold promise for combating this parasitic disease .
TNIK Inhibition and IL-2 Modulation
In an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold exhibited high inhibition of TNIK (Traf2- and Nck-interacting kinase). Some compounds within this class demonstrated potent TNIK inhibition with IC50 values lower than 1 nM and concentration-dependent characteristics of IL-2 inhibition .
Synthetic Approaches and Biological Activity
One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives was developed via a three-step process, including domino imine formation, intramolecular annulation, and the “Ugi-azide reaction” .
作用機序
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide interacts with its targets, the FGFRs, by inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of these receptors results in the reduction of their signaling pathway, which is often abnormally activated in various types of tumors .
Biochemical Pathways
The biochemical pathways affected by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide are those regulated by the FGFR signaling pathway . This includes pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
特性
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(14-4-9-17-10-5-14)19-8-2-11-20-12-6-13-3-1-7-18-15(13)20/h1,3-7,9-10,12H,2,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFSZUZEWSDMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)



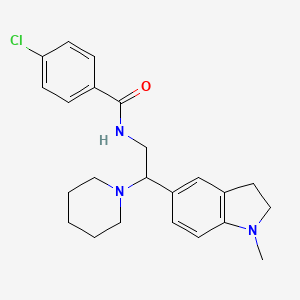
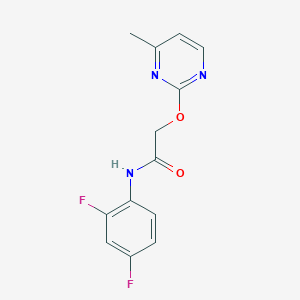
![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
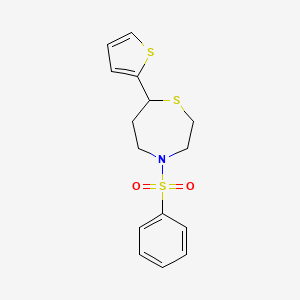
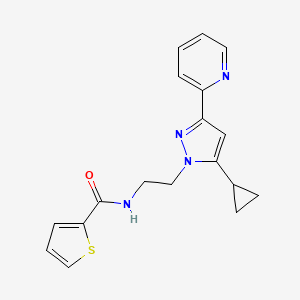
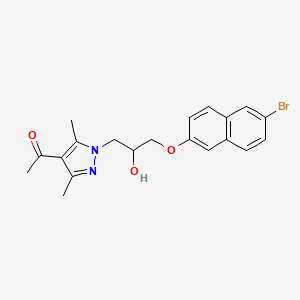
![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)

amine](/img/structure/B2593764.png)